- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)
92616-49-4 structure
Product Name:4-Bromonaphthalene-1-carbonitrile
CAS番号:92616-49-4
MF:C11H6BrN
メガワット:232.076041698456
MDL:MFCD17012445
CID:753105
PubChem ID:14662111
Update Time:2025-05-22
4-Bromonaphthalene-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- インチ: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- InChIKey: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- ほほえんだ: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 230.96836g/mol
- どういたいしつりょう: 230.96836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-Bromonaphthalene-1-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
| Alichem | A219003681-500mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 500mg |
$1068.20 | 2023-08-31 | |
| Alichem | A219003681-1g |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| Chemenu | CM140358-25g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 25g |
$184 | 2021-08-05 | |
| Chemenu | CM140358-100g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100g |
$449 | 2021-08-05 | |
| Ambeed | A663481-100mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100mg |
$10.0 | 2025-04-15 | |
| Ambeed | A663481-250mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A663481-1g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 1g |
$15.0 | 2025-04-15 | |
| Ambeed | A663481-5g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 5g |
$18.0 | 2025-04-15 | |
| Ambeed | A663481-10g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 10g |
$26.0 | 2025-04-15 |
4-Bromonaphthalene-1-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
リファレンス
- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822
合成方法 3
はんのうじょうけん
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
リファレンス
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804
合成方法 4
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 17 h, reflux
リファレンス
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
リファレンス
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
リファレンス
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12
合成方法 7
はんのうじょうけん
リファレンス
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
リファレンス
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
リファレンス
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122
合成方法 10
はんのうじょうけん
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
リファレンス
- Process for preparation of halogenated arylcarbonitrile, China, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
リファレンス
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948
合成方法 12
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
リファレンス
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
合成方法 14
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281
合成方法 15
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
リファレンス
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
リファレンス
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314
合成方法 17
はんのうじょうけん
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
リファレンス
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),
合成方法 18
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184
4-Bromonaphthalene-1-carbonitrile Raw materials
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- 1-Amino-4-bromonaphthalene
- 4-aminonaphthalene-1-carbonitrile
- 4-Bromo-1-napthaldehyde
- 1-Bromo-4-(bromomethyl)naphthalene
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 1,4-Dibromonaphthalene
- 1-Bromo-4-methylnaphthalene
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:92616-49-4)4-溴-1-萘甲腈
注文番号:LE25931356
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:53
価格 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile
注文番号:A860034
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:21
価格 ($):275.0
Email:sales@amadischem.com
4-Bromonaphthalene-1-carbonitrile 関連文献
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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